molecular formula C2H5N3O2 B012476 Oxamic hydrazide CAS No. 515-96-8

Oxamic hydrazide

Cat. No.: B012476
CAS No.: 515-96-8
M. Wt: 103.08 g/mol
InChI Key: MOKRDWKSHLLYKM-UHFFFAOYSA-N
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Description

Oxamic hydrazide, with the chemical formula C2H5N3O2, is an organic compound known for its versatile applications in various fields. It appears as a colorless crystalline solid and is soluble in water, acids, alkalis, and some organic solvents. This compound is relatively stable at room temperature and has a melting point of 216-218°C .

Preparation Methods

Oxamic hydrazide can be synthesized through the reaction of acetyl chloride and hydrazine. Under the reaction conditions, hydrazine and acetyl chloride undergo a substitution reaction to generate this compound. The produced this compound can be purified by crystallization . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Oxamic hydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and other electrophiles. The major products formed from these reactions are often derivatives of this compound, such as Schiff bases and heterocyclic compounds.

Scientific Research Applications

Oxamic hydrazide has a wide range of scientific research applications:

Mechanism of Action

Oxamic hydrazide exerts its effects by forming a Schiff base linkage with the cofactor pyridoxal-5’-phosphate in the active site of cystathionine γ-lyase. This inhibits the enzymatic activity of cystathionine γ-lyase, thereby affecting the production of reactive sulfur species . The molecular targets and pathways involved include the active site of the enzyme and the formation of Schiff bases.

Comparison with Similar Compounds

Oxamic hydrazide can be compared with other similar compounds, such as cyanoacetic acid hydrazide. Both compounds are versatile intermediates in organic synthesis and can act as nucleophiles. this compound is unique in its ability to inhibit cystathionine γ-lyase selectively .

Similar compounds include:

This compound stands out due to its specific inhibitory action on cystathionine γ-lyase and its broad applicability in various fields.

Properties

IUPAC Name

2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRDWKSHLLYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199483
Record name Semioxamazide
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Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-96-8
Record name 2-Amino-2-oxoacetic acid hydrazide
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Record name Oxamic hydrazide
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Record name Semioxamazide
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Record name Aminooxamide
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Record name SEMIOXAMAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for oxamic hydrazide?

A1: this compound (C₂H₅N₃O₂) has a molecular weight of 103.08 g/mol. Its structure consists of an oxamic acid moiety linked to a hydrazine group. Spectroscopic characterization reveals key structural information:

  • ¹H NMR and ¹³C NMR: Provide detailed insights into the hydrogen and carbon environments within the molecule. []

Q2: How does this compound function as a coreactant in electrochemiluminescence (ECL)?

A2: this compound can participate in ECL reactions, particularly with compounds like 3,4,9,10-perylenetetracarboxylic acid (PTCA). Upon electrochemical oxidation, this compound likely forms a reactive intermediate. This intermediate can then interact with oxidized PTCA, leading to an excited state that emits light upon relaxation. This ECL system has been explored for the sensitive detection of this compound itself and other analytes like tannic acid. []

Q3: Can you describe the antioxidant activity of Schiff bases derived from this compound?

A3: Studies investigating the antioxidant potential of Schiff base compounds synthesized from this compound, like (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (compound I), have shown limited DPPH radical scavenging activity (less than 10% inhibition). This suggests that these specific derivatives may have limited potential as antioxidants. []

Q4: How is this compound employed in the synthesis of ceramics?

A4: this compound serves as an effective fuel in the combustion synthesis of ceria-based ceramics, such as Ce₁-ₓGdₓ/SmₓO₂-δ. When used as a fuel alongside metallic nitrates, this compound facilitates the direct formation of the desired oxide powders in a single step combustion reaction. This method offers advantages in terms of simplicity and efficiency compared to traditional ceramic synthesis routes. []

Q5: Are there any known applications of this compound in drug discovery?

A5: While direct applications of this compound as a therapeutic agent are limited, its derivatives have shown promise. For instance, research has explored the development of cystathionine γ-lyase (CSE) inhibitors that leverage Schiff base formation with pyridoxal 5′-phosphate (PLP) within the enzyme's active site. These inhibitors hold potential for conditions where modulating CSE activity is desired. []

Q6: What are the implications of this compound's use in gas generant compositions for vehicle safety restraints?

A6: this compound has been identified as a potential component in non-azide gas generant compositions for vehicle airbags. These compositions utilize this compound alongside ammonium nitrate and other compounds. Upon ignition, they rapidly produce a large volume of gas to inflate airbags, enhancing passenger safety during collisions. This application highlights the versatility of this compound in various fields. []

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